(3,5,6-Trimethylpiperazin-2-yl)methanamine
Description
(3,5,6-Trimethylpiperazin-2-yl)methanamine is a piperazine-derived compound featuring a methanamine group attached to a tri-substituted piperazine ring. The molecule contains methyl groups at the 3rd, 5th, and 6th positions of the piperazine ring, conferring steric and electronic modifications that influence its physicochemical and biological properties. Piperazine derivatives are widely studied for their roles in pharmaceuticals, particularly as central nervous system agents, antimicrobials, and antimalarials .
Properties
Molecular Formula |
C8H19N3 |
|---|---|
Molecular Weight |
157.26 g/mol |
IUPAC Name |
(3,5,6-trimethylpiperazin-2-yl)methanamine |
InChI |
InChI=1S/C8H19N3/c1-5-6(2)11-8(4-9)7(3)10-5/h5-8,10-11H,4,9H2,1-3H3 |
InChI Key |
ZYICTWURWQCBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(C(N1)C)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Trimethylpiperazin-2-yl)methanamine typically involves the reaction of piperazine derivatives with methylating agents under controlled conditions . The exact synthetic route can vary, but it generally includes steps such as:
Methylation: Introduction of methyl groups to the piperazine ring.
Amination: Addition of an amine group to the methylated piperazine.
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3,5,6-Trimethylpiperazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of any oxidized forms back to the original compound.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
(3,5,6-Trimethylpiperazin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to (3,5,6-Trimethylpiperazin-2-yl)methanamine, based on shared methanamine or heterocyclic motifs.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Core Heterocycle Differences
- Piperazine vs. Pyrrolizidine : (Hexahydro-1H-pyrrolizin-7a-yl)methanamine () replaces the piperazine ring with a pyrrolizidine system, reducing synthetic feasibility due to cost and complexity . Piperazine derivatives like the target compound may offer improved metabolic stability compared to pyrrolizidines.
- Aromatic vs. Aliphatic Substituents : (2,4,6-Trimethoxyphenyl)methanamine () replaces the piperazine with a trimethoxyphenyl group, enhancing aromatic interactions but increasing toxicity risks (H302, H315) .
Substituent Effects Methyl Groups: The 3,5,6-trimethyl substitution on the target compound likely enhances steric hindrance and lipophilicity compared to mono-methyl analogs (e.g., 4-methylpiperazine in ). Trifluoromethyl Groups: Compounds like those in and incorporate trifluoromethylphenyl groups, which improve metabolic resistance and binding affinity in drug candidates .
Applications and Safety Pharmacological Potential: Piperazine derivatives are common in CNS drug design. The target compound’s trimethyl groups may modulate receptor selectivity compared to simpler analogs. Hazard Profiles: Aromatic methanamines () exhibit higher acute toxicity (H302) than aliphatic variants, suggesting the target compound’s safety profile may depend on its substitution pattern .
Physicochemical Properties
While direct solubility data for the target compound are unavailable, methanamine derivatives () show temperature- and pressure-dependent solubility in polar solvents like pyridine and dimethylformamide. The target compound’s trimethylpiperazine moiety likely reduces water solubility compared to smaller methanamines (e.g., methylamine) .
Biological Activity
(3,5,6-Trimethylpiperazin-2-yl)methanamine, a piperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is CHN, and it features a piperazine ring with three methyl substitutions. This structural configuration contributes to its lipophilicity and ability to interact with various biological molecules.
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions. It is hypothesized that the compound may:
- Inhibit Enzymatic Activity : By binding to specific enzymes involved in metabolic pathways, it may reduce their activity, thereby influencing cellular processes.
- Interact with Receptors : The compound may act as an agonist or antagonist at various receptors, affecting signaling pathways critical for cell proliferation and survival.
Anticancer Properties
Recent studies have indicated that this compound exhibits potential anticancer properties. For instance:
- Inhibition of Tumor Growth : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
- Mechanistic Insights : The compound appears to disrupt key signaling pathways associated with cancer progression, such as the PI3K/AKT pathway.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary data suggest that this compound exhibits activity against a range of bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the anticancer effects on KARPAS-299 cell lines; demonstrated significant growth inhibition (IC = 275 nM). |
| Study 2 | Investigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria; showed effective inhibition at low concentrations. |
Research Findings
- Anticancer Activity : In a study involving KARPAS-299 xenograft models in mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor size and weight.
- Antimicrobial Mechanism : The compound was found to disrupt bacterial cell membranes leading to increased permeability and eventual cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
